2-(4-methyl-6-oxo-2-((1-phenylethyl)thio)-1,6-dihydropyrimidin-5-yl)-N-(pyridin-3-ylmethyl)acetamide
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Description
2-(4-methyl-6-oxo-2-((1-phenylethyl)thio)-1,6-dihydropyrimidin-5-yl)-N-(pyridin-3-ylmethyl)acetamide is a useful research compound. Its molecular formula is C21H22N4O2S and its molecular weight is 394.49. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
Pyrimidinone and oxazinone derivatives, synthesized using citrazinic acid, have shown significant antimicrobial properties. These compounds, through various synthetic pathways, have been identified to possess antibacterial and antifungal activities comparable to known antibiotics like streptomycin and fusidic acid. Such activities suggest their potential application in developing new antimicrobial agents (Hossan et al., 2012).
Anti-inflammatory Activity
Research on pyrimidinones and oxazinones also indicates their application as anti-inflammatory agents. A series synthesized using citrazinic acid demonstrated significant anti-inflammatory effects, comparable to the standard Prednisolone®, suggesting their potential in treating inflammation-related conditions (Amr et al., 2007).
Antitumor Activity
New 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives have been synthesized and evaluated for their antitumor activities. These compounds showed potent anticancer activity against various human cancer cell lines, including breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116), showcasing their potential as leads for developing new anticancer drugs (Hafez & El-Gazzar, 2017).
Properties
IUPAC Name |
2-[4-methyl-6-oxo-2-(1-phenylethylsulfanyl)-1H-pyrimidin-5-yl]-N-(pyridin-3-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S/c1-14-18(11-19(26)23-13-16-7-6-10-22-12-16)20(27)25-21(24-14)28-15(2)17-8-4-3-5-9-17/h3-10,12,15H,11,13H2,1-2H3,(H,23,26)(H,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJSKAZAMNNTASR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)SC(C)C2=CC=CC=C2)CC(=O)NCC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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